molecular formula C13H20N2O2 B1456041 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate CAS No. 948051-93-2

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate

Cat. No. B1456041
CAS RN: 948051-93-2
M. Wt: 236.31 g/mol
InChI Key: DKTHTUMLVSBQTJ-UHFFFAOYSA-N
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Description

“3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate” is a synthetic compound with potential use in research and industry . It is also known as “(S)-3- [1- (Methylamino)ethyl]phenyl ethyl (methyl)carbamate” and has a molecular formula of C13H20N2O2 . The compound has a molecular weight of 236.31 g/mol .


Molecular Structure Analysis

The molecular structure of “3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate” includes a total of 37 bonds. There are 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 secondary amine (aliphatic) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate” include a molecular weight of 236.31 g/mol . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound also has 5 rotatable bonds . The exact mass and monoisotopic mass of the compound are 236.152477885 g/mol . The topological polar surface area of the compound is 41.6 Ų .

Mechanism of Action

Target of Action

It is suggested that it may have applications in the inhibition of pseudocholinesterase , a type of enzyme that plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter.

Mode of Action

Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might interact with this enzyme, preventing it from breaking down acetylcholine, thereby increasing the concentration of this neurotransmitter.

Biochemical Pathways

Given its potential role in pseudocholinesterase inhibition , it can be inferred that it might affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine.

Result of Action

Based on its potential role in pseudocholinesterase inhibition , it can be inferred that it might lead to an increase in the concentration of acetylcholine, which could affect nerve signal transmission.

properties

IUPAC Name

[3-[1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTHTUMLVSBQTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745410
Record name 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate

CAS RN

948051-93-2
Record name 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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